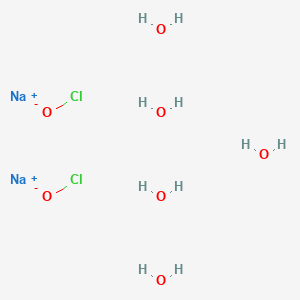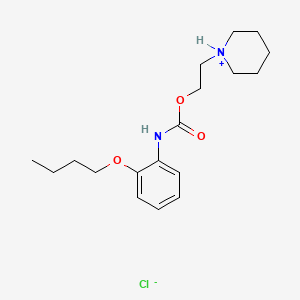
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with an appropriate carbamate derivative. One common method is the condensation of piperidine with an aldehyde or ketone, followed by reductive amination to form the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride: This compound has a phenoxy group instead of a butoxy group, which may result in different chemical and biological properties.
2-piperidin-1-ium-1-ylethyl N-(2-hexoxyphenyl)carbamate;chloride: This compound has a hexoxy group, which may affect its solubility and reactivity.
Propriétés
Numéro CAS |
55792-13-7 |
|---|---|
Formule moléculaire |
C18H29ClN2O3 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-3-14-22-17-10-6-5-9-16(17)19-18(21)23-15-13-20-11-7-4-8-12-20;/h5-6,9-10H,2-4,7-8,11-15H2,1H3,(H,19,21);1H |
Clé InChI |
SHKGDXWOIRZADS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


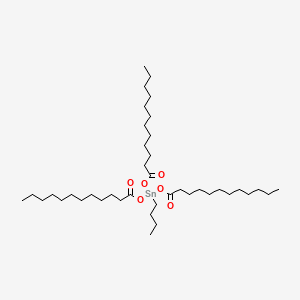
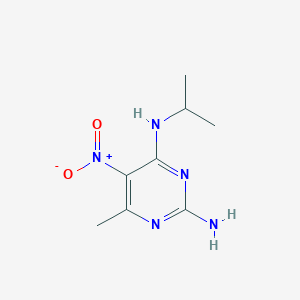
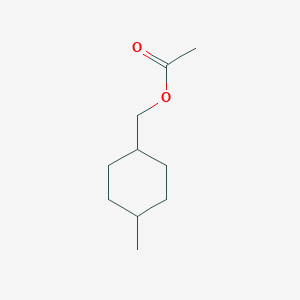
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

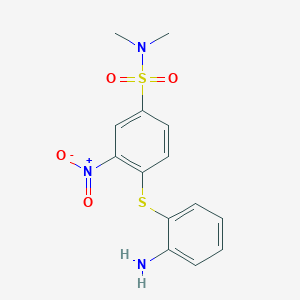

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)


